7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine
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Overview
Description
7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Another method involves the reaction of 5,7-dichloro-2-hetarylpyrazolo[1,5-A]pyrimidine with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation and Reduction: Utilize reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(chloromethyl)-2,3-dimethylpyrazolo[1,5-A]pyrimidine
- 7-Chloro-2,5-dimethylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
- 3-Halo-5,7-dimethylpyrazolo[1,5-A]pyrimidines
Uniqueness
7-Chloro-2,3-dimethylpyrazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new pharmacological agents and materials with specific properties .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-5-6(2)11-12-7(9)3-4-10-8(5)12/h3-4H,1-2H3 |
InChI Key |
DYSUPRCLGKYVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1C)Cl |
Origin of Product |
United States |
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